Methyl 4-[4-(chloromethyl)-1,3-oxazol-2-yl]benzoate
Description
Methyl 4-[4-(chloromethyl)-1,3-oxazol-2-yl]benzoate is a heterocyclic organic compound featuring a benzoate ester linked to a 1,3-oxazole ring substituted with a chloromethyl group. This structure combines aromatic and heterocyclic moieties, making it a versatile intermediate in medicinal chemistry and organic synthesis. The chloromethyl group enhances reactivity, enabling further functionalization, such as nucleophilic substitution or cross-coupling reactions.
Properties
IUPAC Name |
methyl 4-[4-(chloromethyl)-1,3-oxazol-2-yl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-16-12(15)9-4-2-8(3-5-9)11-14-10(6-13)7-17-11/h2-5,7H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAKSNSMDIUKBBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=NC(=CO2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-[4-(chloromethyl)-1,3-oxazol-2-yl]benzoate is a compound of significant interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.
Compound Overview
- Chemical Formula : C₁₂H₁₀ClN₁O₃
- Molecular Structure : The compound consists of a benzoate moiety substituted with a chloromethyl group and an oxazole ring, which contributes to its biological properties.
Antimicrobial Properties
Research indicates that derivatives of oxazole compounds exhibit antimicrobial activity. This compound has been evaluated for its potential as an antimicrobial agent. In vitro studies have shown that similar oxazole derivatives can inhibit the growth of various bacterial strains, suggesting that this compound may possess comparable properties.
Plant Growth Regulation
Recent investigations into synthetic heterocyclic compounds, including derivatives of oxazole, have shown positive effects on plant growth. Specifically, compounds similar to this compound have demonstrated cytokinin-like activity in promoting biomass growth in maize and other plants. The application of such compounds resulted in increased chlorophyll content and enhanced photosynthetic activity, indicating their role as growth regulators in plants .
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Sugiarno et al. (2016) | Investigated the analgesic activity of chloromethyl derivatives; suggested potential therapeutic applications in pain management. |
| Caroline et al. (2019) | Reported pharmacokinetic parameters for similar compounds; indicated favorable absorption and metabolism characteristics. |
| Hadinugroho et al. (2022) | Explored the formulation of chloromethyl benzoate derivatives; highlighted their efficacy in tablet forms for improved drug delivery. |
The biological activities of this compound may be attributed to its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions due to its unique structure. The presence of the chloromethyl group enhances lipophilicity, potentially facilitating membrane permeability and interaction with cellular targets.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations on Aromatic/Heterocyclic Systems
Several compounds in share structural similarities, differing primarily in substituents on the quinoline or phenyl rings. For example:
- Methyl 4-(4-(2-(4-Chlorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C3): Contains a 4-chlorophenyl substituent on the quinoline ring.
- C4 (4-fluorophenyl) , C5 (4-(methylthio)phenyl) , and C7 (4-(trifluoromethyl)phenyl) : Feature electron-withdrawing or donating groups influencing electronic properties and solubility.
Key Findings :
- Electron-withdrawing groups (e.g., -CF₃, -Cl) enhance stability but reduce solubility in polar solvents.
Heterocycle Replacement: Oxazole vs. Thiazole vs. Oxadiazole
Oxazole vs. Thiazole
- Methyl 3-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate () : Replaces the oxazole ring with a sulfur-containing thiazole.
- Molecular Weight : 267.74 g/mol (vs. ~251.67 g/mol for the oxazole analog, estimated).
- Reactivity : Thiazoles exhibit distinct electronic properties due to sulfur’s polarizability, enhancing interactions in catalytic or biological systems. Oxazoles, with oxygen, are less polar but more resistant to oxidation .
Oxazole vs. Oxadiazole
- 1,3,4-Oxadiazole-2-thiones (): Synthesized from methyl 4-(benzyloxy)benzoate via hydrazide intermediates. Applications: Oxadiazoles are prevalent in antifungal agents, whereas oxazoles are utilized in PI3Kδ inhibitors ().
Data Table: Structural and Functional Comparison
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
